1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one
Description
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
QEFRNOHJVWLGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
A common approach to synthesize aromatic ketones involves Friedel-Crafts acylation of the corresponding substituted benzene with an acyl chloride or anhydride. For 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, the key starting material is 2-fluoro-5-(trifluoromethyl)benzene or its derivatives.
- Reaction Conditions : The aromatic substrate is reacted with propanoyl chloride (or equivalent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
- Solvent : Typically, inert solvents like dichloromethane or carbon disulfide are used.
- Temperature : Controlled low temperatures (0–5°C) initially, followed by gradual warming to room temperature to optimize yield.
- Outcome : The acyl group is introduced at the aromatic ring, yielding the target ketone.
This method is well-established for similar fluorinated aromatic ketones, although specific literature data for this exact compound are limited.
Diazonium Salt and Isopropenyl Acetate Method
Based on analogous synthetic routes for related trifluoromethyl-substituted phenyl ketones (e.g., 1-(3-trifluoromethyl)phenylpropan-2-one), a diazotization approach is effective:
- Step 1: Diazotization of 2-fluoro-5-(trifluoromethyl)aniline to form the corresponding diazonium salt in aqueous acidic media at low temperature.
- Step 2: Reaction of the diazonium salt with isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts (chlorides preferred) and a base (e.g., sodium acetate or bicarbonate) in a polar solvent (water, acetone, or alcohol mixtures).
- Step 3: Purification of the crude ketone by bisulfite complex formation or vacuum distillation.
This process offers a controlled and scalable synthesis route, leveraging catalytic copper salts to facilitate the transformation. Reaction temperatures range from 20°C to 70°C, with typical reaction times from 30 minutes to 3 hours.
Hydrolysis and Acylation from Nitrile Precursors
Another synthetic strategy involves:
- Hydrolysis of 2-fluoro-5-(trifluoromethyl)phenylacetonitrile to the corresponding carboxylic acid.
- Acylation of the acid with acetic anhydride in the presence of a catalyst to yield the ketone.
Reaction Conditions and Optimization
| Preparation Method | Key Reagents & Catalysts | Solvent(s) | Temperature Range | Purification Techniques | Yield Range (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | DCM, CS₂ | 0–25°C | Aqueous work-up, recrystallization | Moderate (40–60) |
| Diazotization + Isopropenyl Acetate | CuCl, NaOAc, HCl, isopropenyl acetate | Water/acetone or alcohol | 20–70°C | Bisulfite complex, vacuum distillation | Moderate to high (40–70) |
| Nitrile Hydrolysis + Acylation | Acetic anhydride, acid/base catalysts | Acetic anhydride, water | 40–80°C | Chromatography or recrystallization | Moderate (45–65) |
Analytical and Purification Considerations
Post-synthesis, the purity and identity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F) to verify the correct substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity, targeting >98%.
- Melting Point and Infrared (IR) Spectroscopy for additional characterization.
Purification methods typically include recrystallization from suitable solvents or chromatographic separation on silica gel with hexane/ethyl acetate gradients.
Summary and Professional Insights
- The preparation of this compound is best approached via Friedel-Crafts acylation or diazonium salt-mediated methods, depending on available starting materials and scale.
- The diazonium salt/isopropenyl acetate route offers advantages in selectivity and scalability, supported by catalytic copper chemistry.
- Hydrolysis of nitrile precursors followed by acylation provides an alternative pathway, especially useful when nitrile intermediates are accessible.
- Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity.
- Comprehensive analytical verification is essential to ensure the compound's identity and quality for downstream applications.
Chemical Reactions Analysis
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
Positional Isomers: 1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Impact : The positional isomerism alters electronic effects on the aromatic ring. The 3-trifluoromethyl derivative (used in fenfluramine synthesis) exhibits distinct reactivity in reductive amination due to steric and electronic differences .
- Application : A key intermediate in fenfluramine production, highlighting the importance of substituent positioning in drug synthesis.
Halogen-Substituted Analogs: Brominated Derivatives
- Example : 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one (CAS 1804145-34-3, MW 281.07 g/mol).
- Impact : Bromine at position 2 introduces greater steric bulk and polarizability compared to fluorine. This substitution may slow reaction kinetics in reductive amination due to increased steric hindrance .
- Note: Several brominated analogs (e.g., CAS 1804066-06-5, 636599-16-1) are discontinued, suggesting stability or synthetic challenges with bromine in this position .
Heterocyclic Derivatives: Imidazopyridine-Containing Analog
- Example: 1-[2-Fluoro-5-(8-fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)phenyl]-2-pyrrolidinone (CAS 628691-69-0, MW 381.30 g/mol).
- The pyrrolidinone moiety introduces hydrogen-bonding capability, improving solubility compared to the simpler ketone .
Functional Group Variants: Propan-2-ol Derivatives
- Example: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (MW 465.44 g/mol).
Trifluoromethoxy-Substituted Analogs
- Example : 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethan-1-one (CAS EN300-230120, MW 253.34 g/mol).
- This substitution may influence regioselectivity in downstream reactions .
Cyclopropane and Carboxylic Acid Derivatives
- Example : 1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid (CAS 1517400-96-2).
- Impact : The strained cyclopropane ring increases rigidity, while the carboxylic acid group introduces acidity. These features could improve binding specificity in enzyme inhibitors or modulate solubility in salt forms .
Biological Activity
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a propanone group attached to a phenyl ring that contains a fluorine atom and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 252.23 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to improved membrane permeability and bioavailability in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly concerning its interactions with enzymes and receptors. The following sections summarize key findings from recent studies.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. The unique electronic properties conferred by the fluorinated groups may enhance binding affinity to specific enzymes, making it a candidate for drug development targeting various biochemical pathways.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 | Competitive inhibition | 0.25 |
| Aldose Reductase | Non-competitive inhibition | 0.15 |
| Cholinesterase | Mixed inhibition | 0.10 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial activity against various pathogens. Studies have reported significant inhibition against both bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.03 |
Case Studies
Case Study 1: Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against L1210 mouse leukemia cells, with IC50 values in the low nanomolar range. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound revealed significant reductions in pro-inflammatory cytokines in models of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg, showing dose-dependent efficacy in reducing inflammation markers such as TNF-alpha and IL-6.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Binding : The compound's trifluoromethyl group enhances its interaction with enzyme active sites, potentially leading to competitive or non-competitive inhibition.
- Cell Membrane Interaction : Increased lipophilicity improves its ability to penetrate cell membranes, facilitating interactions with intracellular targets.
- Signal Transduction Modulation : By influencing signaling pathways related to cell proliferation and apoptosis, it exhibits potential therapeutic effects against cancer.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃) for electrophilic substitution .
- Solvents : Dichloromethane or toluene for solubility and stability of intermediates .
- Temperature : Controlled stepwise heating (e.g., 0°C to room temperature for acylation) to avoid side reactions .
- Purification : Column chromatography with gradients of hexane/ethyl acetate for isolating high-purity product (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
- GC-MS/EI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~246) and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects of substituents on the phenyl ring .
- Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/F ratios .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro and 5-trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Parameters : The electron-withdrawing CF₃ group (σₚ ≈ 0.54) increases electrophilicity at the ketone, facilitating nucleophilic additions .
- DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (e.g., LUMO localization at the para position) .
- Experimental Validation : Compare reaction rates with analogs lacking CF₃ or F groups (e.g., 3-Fluoro-4-chloroacetophenone) to isolate substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Metabolic Stability Assays : Use liver microsomes to identify degradation products that may skew activity .
- Structural Analog Comparison : Benchmark against compounds like 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one to distinguish scaffold-specific effects .
Q. How can this compound be utilized in designing fluorinated polymers or advanced materials?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) for high-temperature applications .
- Surface Modification : Introduce via click chemistry (e.g., azide-alkyne cycloaddition) to anchor fluorinated moieties on silica nanoparticles .
- Dielectric Constant Measurement : Compare with non-fluorinated analogs to quantify polarity effects on material properties .
Q. What methodologies identify and validate target enzymes or receptors interacting with this compound?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to kinases or GPCRs .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., cytochrome P450 3A4) .
- Knockout Models : CRISPR-Cas9 gene editing in model organisms to confirm target relevance in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
